Methyl 5-bromo-1-oxo-1,2-dihydroisoquinoline-7-carboxylate
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Overview
Description
Methyl 5-bromo-1-oxo-1,2-dihydroisoquinoline-7-carboxylate is a chemical compound with the molecular formula C11H8BrNO3 and a molecular weight of 282.09 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of Methyl 5-bromo-1-oxo-1,2-dihydroisoquinoline-7-carboxylate typically involves organic synthesis techniques. One common method includes the bromination of 1-oxo-1,2-dihydroisoquinoline-7-carboxylate followed by esterification with methanol . The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide (FeBr3) under controlled temperature and pressure conditions . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 5-bromo-1-oxo-1,2-dihydroisoquinoline-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form different derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Scientific Research Applications
Methyl 5-bromo-1-oxo-1,2-dihydroisoquinoline-7-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-bromo-1-oxo-1,2-dihydroisoquinoline-7-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity to biological molecules . The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Methyl 5-bromo-1-oxo-1,2-dihydroisoquinoline-7-carboxylate can be compared with other similar compounds such as:
- Methyl 4-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
- Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate
- Methyl 5’-bromo-1’-oxo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]-7’-carboxylate
These compounds share similar structural features but differ in the position of the bromine atom or other substituents, which can influence their chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H8BrNO3 |
---|---|
Molecular Weight |
282.09 g/mol |
IUPAC Name |
methyl 5-bromo-1-oxo-2H-isoquinoline-7-carboxylate |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)6-4-8-7(9(12)5-6)2-3-13-10(8)14/h2-5H,1H3,(H,13,14) |
InChI Key |
LSZJXWGABCLBQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CNC2=O)C(=C1)Br |
Origin of Product |
United States |
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